1-(5-Fluoropyrimidin-2-yl)-4-[2-(2-methoxyphenoxy)acetyl]piperazin-2-one
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Overview
Description
1-(5-Fluoropyrimidin-2-yl)-4-[2-(2-methoxyphenoxy)acetyl]piperazin-2-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a fluoropyrimidine moiety, a methoxyphenoxy group, and a piperazinone ring, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Fluoropyrimidin-2-yl)-4-[2-(2-methoxyphenoxy)acetyl]piperazin-2-one typically involves multiple steps, starting with the preparation of the fluoropyrimidine core. This can be achieved through the fluorination of pyrimidine derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The methoxyphenoxyacetyl group is then introduced via an esterification reaction using 2-methoxyphenol and acetic anhydride in the presence of a catalyst like sulfuric acid. Finally, the piperazinone ring is formed through a cyclization reaction involving a suitable diamine precursor under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, industrial methods may employ more cost-effective reagents and catalysts to reduce production costs while maintaining high purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(5-Fluoropyrimidin-2-yl)-4-[2-(2-methoxyphenoxy)acetyl]piperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of functional groups like ketones to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluoropyrimidine moiety, where nucleophiles like amines or thiols replace the fluorine atom
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products
Scientific Research Applications
1-(5-Fluoropyrimidin-2-yl)-4-[2-(2-methoxyphenoxy)acetyl]piperazin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 1-(5-Fluoropyrimidin-2-yl)-4-[2-(2-methoxyphenoxy)acetyl]piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyrimidine moiety can inhibit enzyme activity by mimicking natural substrates, while the methoxyphenoxy group may enhance binding affinity and specificity. The piperazinone ring contributes to the compound’s overall stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Fluoropyrimidin-2-yl)ethanone
- 2-Acetyl-5-fluoropyrimidine
- 1-(5-Fluoro-2-pyrimidyl)ethanone
Uniqueness
1-(5-Fluoropyrimidin-2-yl)-4-[2-(2-methoxyphenoxy)acetyl]piperazin-2-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers enhanced stability and a broader range of applications in scientific research and industry .
Properties
IUPAC Name |
1-(5-fluoropyrimidin-2-yl)-4-[2-(2-methoxyphenoxy)acetyl]piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4O4/c1-25-13-4-2-3-5-14(13)26-11-16(24)21-6-7-22(15(23)10-21)17-19-8-12(18)9-20-17/h2-5,8-9H,6-7,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXEWLBWLKNORNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)N2CCN(C(=O)C2)C3=NC=C(C=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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